molecular formula C21H15N3O4 B2884132 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 887872-97-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2884132
CAS No.: 887872-97-1
M. Wt: 373.368
InChI Key: ITENJMXIGPGJHF-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It is characterized by a molecular structure combining a 1,3,4-oxadiazole ring linked to a 2,3-dihydro-1,4-benzodioxin moiety and a naphthalene-1-carboxamide group. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in drug discovery, prized for its wide range of biological activities . Specifically, this heterocyclic ring system has demonstrated considerable promise in the development of anticancer agents. Research indicates that 1,3,4-oxadiazole derivatives can exert antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell proliferation . These potential mechanisms of action include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin group is a feature found in other biologically active compounds, suggesting its incorporation may contribute to the molecule's overall bioactivity and binding properties . This compound is intended for use in non-clinical research, such as investigating structure-activity relationships (SAR) and screening for cytotoxic activity against various cancer cell lines. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-19(16-7-3-5-13-4-1-2-6-15(13)16)22-21-24-23-20(28-21)14-8-9-17-18(12-14)27-11-10-26-17/h1-9,12H,10-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITENJMXIGPGJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth. Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. Microorganisms that form biofilms include bacteria, fungi, and protists. One common example of a biofilm is dental plaque, a slimy buildup of bacteria that forms on the surfaces of teeth.

Biochemical Pathways

The inhibition of bacterial biofilm growth suggests that it may interfere with the quorum sensing pathways of bacteria. Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Result of Action

Similar compounds have shown to inhibit bacterial biofilm growth, which could potentially lead to the disruption of bacterial colonies and a decrease in bacterial infections.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and overall pharmacological effects, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Oxadiazole ring : Known for various biological activities.
  • Benzamide moiety : Contributes to its interaction with biological targets.
  • Dioxin structure : Enhances lipophilicity and bioavailability.

These structural characteristics are pivotal in determining the compound's biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong bactericidal effects against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
N-[5-(2,3-dihydro...MRSA16 µg/mL

2. Anticancer Properties

The anticancer potential of the compound has been explored in various studies. The mechanism often involves the inhibition of specific enzymes related to cancer progression. For example, derivatives have shown cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with some compounds leading to increased cell viability at lower concentrations .

Table 2: Cytotoxicity Results on Cancer Cell Lines

CompoundCell LineConcentration (µM)Cell Viability (%) after 48h
N-[5-(2,3-dihydro...A54910075
N-[5-(2,3-dihydro...HepG25080

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have provided insights into the efficacy of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant activity against resistant strains .
  • Cytotoxicity Assessment : Another study focused on assessing cytotoxicity in L929 normal cells and various cancer cell lines. The findings suggested that while some derivatives were toxic at high concentrations, others showed increased viability in treated cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Core

Aromatic/Electron-Donating Groups
  • 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (): Replaces the benzodioxin group with a 4-methoxybenzyl substituent. The thioate (C=S) group replaces the carboxamide (CONH2), reducing hydrogen-bonding capacity but increasing lipophilicity. Synthesized via reflux with ethanol and KOH, yielding reddish-brown crystals after recrystallization (82% yield) .
Halogenated Substituents
  • N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide () :
    • Substitutes benzodioxin with a 2,5-dichlorophenyl group.
    • Chlorine atoms enhance hydrophobic interactions but may increase toxicity. Molecular weight (estimated ~410–420) is higher than the target compound (369.39 g/mol) .
Sulfonyl and Sulfanyl Modifications
  • N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide (BG02064, ): Replaces naphthalene with a methylsulfanylbenzamide group.
  • N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide () :
    • Incorporates a sulfonylacetamide group, introducing strong electron-withdrawing properties.
    • Higher molecular weight (431.42 g/mol) and polar surface area may improve solubility but reduce blood-brain barrier penetration .

Heterocycle Replacements

  • N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide () :
    • Substitutes naphthalene with thiophene, an electron-rich heterocycle. This modification could enhance π-stacking in receptor binding but reduce steric bulk .

Extended Pharmacophores in Complex Molecules

  • 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoylamino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): A structurally complex derivative with a difluoropropanoyl-amino side chain and indazole core. Used as a glucocorticoid receptor (GR) tracer in vivo, highlighting the benzodioxin group’s role in receptor targeting .

Tabulated Comparison of Key Analogs

Compound Name / ID Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound R1: Benzodioxin, R2: Naphthalene C20H15N3O4 369.39 High lipophilicity, H-bonding
5-(4-Methoxybenzyl) analog () R1: 4-Methoxybenzyl, R2: Thioate C21H18N2O3S 390.45 Moderate yield (82%)
BG02064 () R2: Methylsulfanylbenzamide C18H15N3O4S 369.39 Increased logP
Dichlorophenyl analog () R1: 2,5-Dichlorophenyl C19H13Cl2N3O4 410.23 Enhanced hydrophobicity
Sulfonylacetamide () R2: 4-Methoxyphenylsulfonyl C19H17N3O7S 431.42 High polarity

Q & A

Q. What are the standard synthesis protocols for this compound, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling a naphthalene-1-carboxamide moiety with a 1,3,4-oxadiazole ring substituted with a benzodioxane group. Key steps include:
  • Cyclocondensation of hydrazide derivatives with carboxylic acids under reflux in ethanol or DMF .
  • Monitoring via thin-layer chromatography (TLC) and purification via column chromatography .
  • Structural confirmation using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, oxadiazole carbons at δ 165–170 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
    • Data Validation : Compare spectral data with structurally analogous compounds, such as benzodioxane-containing oxadiazoles from Ahmed et al. (2011) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :
  • NMR Spectroscopy : Critical for confirming regiochemistry of the oxadiazole ring and benzodioxane substitution pattern .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • HPLC-PDA : Assess purity (>95% required for pharmacological studies) .
    • Reference Data : See comparative NMR shifts for benzodioxane derivatives in Ahmed et al. (2011) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

  • Strategies :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzodioxane ring to improve target binding .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes like α-glucosidase or acetylcholinesterase .
    • Case Study : Analogous compounds with 2,5-dichlorophenyl substitutions showed 2–3× higher inhibitory activity against α-glucosidase .

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

  • Methodology :
  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) .
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥3 technical replicates to assess reproducibility .
  • Meta-Analysis : Compare data across studies (e.g., Ahmed et al. (2011) vs. Khan et al. (2023)) to identify confounding variables .

Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Optimization :
  • Solvent Screening : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Catalysis : Use nano-catalysts (e.g., CuO nanoparticles) to improve cyclocondensation efficiency .
    • Case Data : Ethanol reflux achieved 65% yield vs. 78% with DMF, but required post-synthesis detoxification .

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